REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[BH4-].[Na+].Cl.O>C(O)C.O1CCCC1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
211 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ethanol tetrahydrofuran
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |